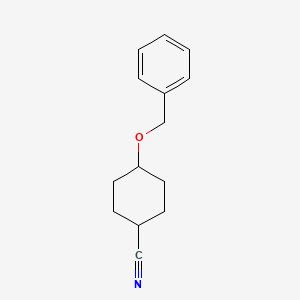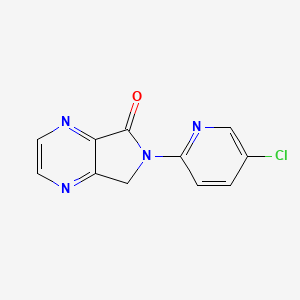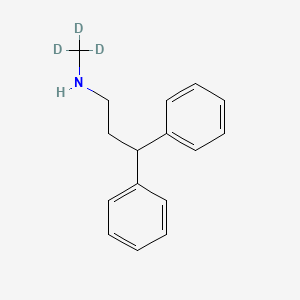
N-Methyl-3,3-diphenylpropylamine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-Methyl-3,3-diphenylpropylamine-d3” is a biochemical used for proteomics research . It has a molecular formula of C16H16D3N and a molecular weight of 228.35 . It is also known as N-Methyl-3,3-diphenylpropylamine and is an intermediate for the synthesis of SNRI-NMDA antagonist and neuroprotectants .
Synthesis Analysis
The synthesis of N-Methyl-3,3-diphenylpropylamine involves the use of cinnamyl nitriles and aluminum trichloride in a three-necked flask with dry benzene. The mixture is refluxed for 2-4 hours until there is no hydrogen chloride gas. The reactant is then cooled and poured into hydrochloric acid, and the benzene layer is boiled off. The residue yields pale yellow crystals .Molecular Structure Analysis
The molecular structure of this compound consists of a phenylpropylamine moiety, which is a phenyl group substituted at the third carbon by a propan-1-amine .Chemical Reactions Analysis
This compound is used as a chemical reference for chemical identification, qualitative, quantitative, detection, etc. Various types of NMR solvents can be used to study the structure, reaction mechanism, and reaction kinetics of compounds .Physical And Chemical Properties Analysis
This compound has a molecular formula of C16H16D3N and a molecular weight of 228.35 . The average mass is 225.329 Da and the monoisotopic mass is 225.151749 Da .Future Directions
As a stable isotope-labeled compound, N-Methyl-3,3-diphenylpropylamine-d3 has potential applications in various fields such as environmental pollutant standards for the detection of air, water, soil, sediment, and food. It can also be used in clinical diagnostics for imaging, diagnosis, and newborn screening .
properties
IUPAC Name |
3,3-diphenyl-N-(trideuteriomethyl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-17-13-12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-17H,12-13H2,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEGHAUFMKCWGX-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCCC(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



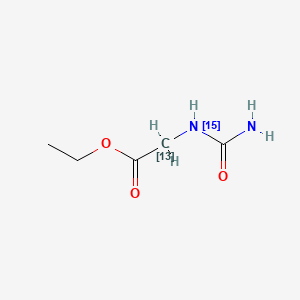
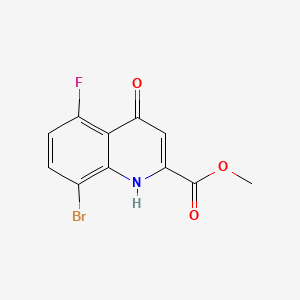


![Oxo{5-[(1Z)-prop-1-en-1-yl]furan-2-yl}acetyl chloride](/img/structure/B564801.png)

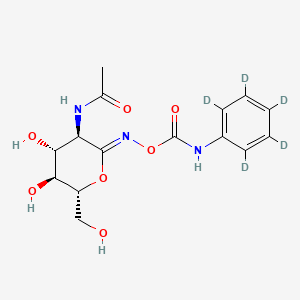
![rac-4-Methyl-4-[(trimethylsilyl)oxy]-1-octyne-d5](/img/structure/B564804.png)


